beta-catenin-IN-4

Description

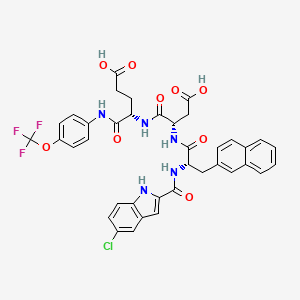

Structure

2D Structure

Properties

Molecular Formula |

C38H33ClF3N5O9 |

|---|---|

Molecular Weight |

796.1 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-3-carboxy-2-[[(2S)-2-[(5-chloro-1H-indole-2-carbonyl)amino]-3-naphthalen-2-ylpropanoyl]amino]propanoyl]amino]-5-oxo-5-[4-(trifluoromethoxy)anilino]pentanoic acid |

InChI |

InChI=1S/C38H33ClF3N5O9/c39-24-7-12-27-23(17-24)18-30(44-27)36(54)46-29(16-20-5-6-21-3-1-2-4-22(21)15-20)35(53)47-31(19-33(50)51)37(55)45-28(13-14-32(48)49)34(52)43-25-8-10-26(11-9-25)56-38(40,41)42/h1-12,15,17-18,28-29,31,44H,13-14,16,19H2,(H,43,52)(H,45,55)(H,46,54)(H,47,53)(H,48,49)(H,50,51)/t28-,29-,31-/m0/s1 |

InChI Key |

MLLGKYJIOWULMN-QMOZSOIISA-N |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)NC(=O)C4=CC5=C(N4)C=CC(=C5)Cl |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CC(C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)NC(=O)C4=CC5=C(N4)C=CC(=C5)Cl |

Origin of Product |

United States |

Preclinical Investigation of Beta Catenin in 4 Efficacy in Disease Models

In Vitro Studies in Cancer Cell Lines

Effects on Cell Proliferation and Viability

Beta-catenin-IN-4 has demonstrated significant anti-proliferative effects across a panel of human cancer cell lines, particularly those with mutations leading to the stabilization and accumulation of β-catenin. In studies involving colorectal cancer (CRC) cell lines, which frequently exhibit aberrant Wnt signaling, treatment with this compound led to a dose-dependent decrease in cell viability. For instance, in HCT116 and SW480 CRC cells, the compound effectively inhibited the transcriptional activity of the β-catenin/T-cell factor (TCF) complex, a critical step for the expression of genes driving cell proliferation.

| Cell Line | Cancer Type | Key Findings |

| HCT116 | Colorectal Cancer | Dose-dependent reduction in cell viability. |

| SW480 | Colorectal Cancer | Inhibition of β-catenin/TCF transcriptional activity. |

| DLD-1 | Colorectal Cancer | Significant decrease in cell proliferation. |

| HT-29 | Colorectal Cancer | Reduced viability observed with treatment. |

Induction of Apoptosis and Cell Cycle Arrest

The mechanism of action of this compound extends to the induction of programmed cell death, or apoptosis, in cancer cells. Treatment with the compound has been shown to increase the expression of pro-apoptotic proteins while decreasing the levels of anti-apoptotic proteins. Furthermore, cell cycle analysis has revealed that this compound can induce cell cycle arrest, preventing cancer cells from progressing through the phases of cell division. In colorectal cancer cell lines, this is often observed as an arrest in the G1 phase of the cell cycle.

| Cell Line | Effect | Molecular Changes |

| HCT116 | Apoptosis Induction | Increased levels of cleaved PARP and caspase-3. |

| SW480 | Cell Cycle Arrest | G1 phase arrest, decreased cyclin D1 expression. |

Inhibition of Cell Migration and Invasion

The metastatic spread of cancer is a major cause of mortality, and the Wnt/β-catenin pathway is known to play a crucial role in cell migration and invasion. This compound has been investigated for its ability to inhibit these processes. In vitro assays, such as the wound-healing and transwell invasion assays, have demonstrated that the compound can significantly reduce the migratory and invasive capacity of cancer cells. This effect is attributed to the downregulation of genes involved in cell motility and invasion that are transcriptionally regulated by β-catenin.

| Assay Type | Cell Line | Outcome |

| Wound-Healing Assay | HCT116 | Reduced cell migration into the wound area. |

| Transwell Invasion Assay | SW480 | Decreased invasion through a Matrigel matrix. |

Modulation of Epithelial-Mesenchymal Transition (EMT) Markers

Epithelial-mesenchymal transition (EMT) is a cellular program that is often activated during cancer invasion and metastasis. The Wnt/β-catenin pathway is a key inducer of EMT. Studies have shown that this compound can reverse the EMT phenotype in cancer cells. This is evidenced by the upregulation of epithelial markers, such as E-cadherin, and the downregulation of mesenchymal markers, including N-cadherin, Vimentin, and Snail.

| Marker | Change upon Treatment | Implication |

| E-cadherin | Upregulation | Reversal to an epithelial phenotype. |

| N-cadherin | Downregulation | Inhibition of the mesenchymal phenotype. |

| Vimentin | Downregulation | Reduction in migratory and invasive potential. |

| Snail | Downregulation | Inhibition of a key EMT transcription factor. |

In Vivo Studies in Preclinical Animal Models

Efficacy in Xenograft Models of Wnt-Driven Cancers

To evaluate the in vivo efficacy of this compound, preclinical studies have utilized xenograft models, where human cancer cells are implanted into immunocompromised mice. In models using colorectal cancer cells with activating mutations in the Wnt pathway, administration of this compound resulted in a significant reduction in tumor growth. The compound was shown to inhibit the proliferation of cancer cells within the tumor and induce apoptosis. These findings from in vivo models provide a strong rationale for the further clinical development of this compound for the treatment of Wnt-driven cancers.

| Xenograft Model | Cancer Type | Key Outcome |

| HCT116 Xenograft | Colorectal Cancer | Significant tumor growth inhibition. |

| SW480 Xenograft | Colorectal Cancer | Reduced tumor volume and weight. |

Effects on Tumor Growth and Metastasis in Genetically Engineered Mouse Models

No information is available regarding the effects of this compound on tumor growth and metastasis in genetically engineered mouse models.

Impact on Cancer Stem Cell Populations in Disease Models

There is no available data on the impact of this compound on cancer stem cell populations in any disease models.

Evaluation in Non-Malignant Disease Models (e.g., fibrosis, bone disorders, neurodegenerative models where β-catenin is implicated)

No studies have been published on the evaluation of this compound in non-malignant disease models.

Molecular and Cellular Consequences of Beta Catenin in 4 Activity

Global Transcriptomic and Proteomic Analysis

While comprehensive global transcriptomic and proteomic analyses for beta-catenin-IN-4 are not extensively detailed in the public domain, the available data on its precursor and related compounds, particularly "Compound 29," provide a clear indication of its molecular mechanism and downstream effects. The primary mode of action is the inhibition of the β-catenin/BCL9 interaction, which in turn prevents the recruitment of the transcriptional machinery necessary for the expression of Wnt target genes.

Preclinical studies have demonstrated that inhibitors of the β-catenin/BCL9 interaction, such as this compound (also referred to as Compound 39 in some studies, with Compound 29 being a closely related analogue), effectively suppress the transcription of canonical Wnt/β-catenin target genes. nih.gov In colorectal cancer cells with hyperactive Wnt signaling, these inhibitors have been shown to dose-dependently reduce the mRNA levels of key genes involved in cell proliferation and pathway regulation. nih.gov

Specifically, quantitative real-time PCR (qPCR) analyses in SW480 colorectal cancer cells revealed a significant downregulation of AXIN2, Cyclin D1, and LEF1 mRNA expression upon treatment with these inhibitors. nih.gov AXIN2 is a negative feedback regulator of the Wnt pathway, and its suppression indicates a direct impact on the pathway's activity. Cyclin D1 and c-MYC are critical regulators of cell cycle progression and cell growth, and their inhibition is a key aspect of the anticancer activity of Wnt pathway inhibitors. nih.govmdpi.com

At the protein level, Western blot experiments have confirmed that treatment with these compounds leads to a marked decrease in the expression of Cyclin D1 and c-Myc. nih.gov Furthermore, a reduction in the active, nuclear form of β-catenin was observed, underscoring the inhibitor's ability to prevent its transcriptional activity. nih.gov

Table 1: Regulation of β-Catenin Target Genes by a β-Catenin/BCL9 Inhibitor (Compound 29)

| Target Gene | Effect on mRNA Expression (SW480 cells) | Effect on Protein Expression (SW480 cells) | Reference |

|---|---|---|---|

| AXIN2 | Dose-dependent inhibition | Not reported | nih.gov |

| Cyclin D1 | Dose-dependent inhibition | Significantly decreased | nih.gov |

| LEF1 | Dose-dependent inhibition | Not reported | nih.gov |

| c-MYC | Not reported | Significantly decreased | nih.gov |

The primary downstream effector of this compound is the β-catenin protein itself, specifically its function as a transcriptional co-activator. By binding to β-catenin and preventing its interaction with BCL9, the inhibitor effectively neutralizes a key step in the activation of Wnt target gene expression. nih.gov BCL9, along with its homolog BCL9L, serves as a critical linker, recruiting other components of the transcriptional machinery, such as Pygopus (Pygo), to the β-catenin/TCF/LEF complex. nih.gov Therefore, BCL9 and Pygo can be considered direct downstream effectors modulated by this compound.

The disruption of the β-catenin/BCL9 protein-protein interaction (PPI) is a highly selective mechanism. Studies have shown that these inhibitors exhibit a high degree of selectivity for the β-catenin/BCL9 interaction over the interaction between β-catenin and E-cadherin, a crucial component of adherens junctions. nih.gov This selectivity is important, as it suggests that the therapeutic activity of this compound is primarily directed at the oncogenic signaling function of β-catenin, while potentially sparing its role in cell-cell adhesion. nih.gov

Impact on Cellular Metabolism (e.g., Warburg Effect)

Currently, there is a lack of specific published research directly investigating the impact of this compound on cellular metabolism or the Warburg effect. While the Wnt/β-catenin pathway is known to intersect with metabolic pathways, and c-Myc, a target of β-catenin, is a key regulator of metabolic reprogramming in cancer, direct experimental evidence for the effects of this compound in this context is not available.

Influence on the Tumor Microenvironment (Preclinical Context)

While direct experimental studies on the effects of this compound on the tumor microenvironment are limited, the known roles of β-catenin signaling in this context provide a strong rationale for its potential impact.

The activation of β-catenin signaling within tumor cells has been linked to mechanisms of immune evasion. nih.gov It has been reported to prevent the recruitment of CD103+ dendritic cells by suppressing the expression of the chemokine CCL4, and to exclude CD8+ T-cells from the tumor microenvironment. nih.gov Furthermore, active β-catenin signaling may promote the survival and infiltration of regulatory T cells (Tregs), which suppress anti-tumor immunity. nih.gov By inhibiting β-catenin signaling, it is plausible that this compound could reverse these immunosuppressive effects, thereby enhancing anti-tumor immune responses. However, direct preclinical evidence for this with this compound is yet to be published.

The Wnt/β-catenin pathway is known to play a role in tumor angiogenesis. A related study using a stapled peptide that also inhibits the β-catenin/BCL9 interaction reported inhibition of angiogenesis in mouse xenograft models of colorectal carcinoma and multiple myeloma. nih.gov This suggests that targeting this specific protein-protein interaction, as this compound does, could have anti-angiogenic effects. This is likely mediated through the downregulation of pro-angiogenic Wnt target genes. Further investigation is needed to specifically confirm the anti-angiogenic activity of this compound in a preclinical setting.

Beta Catenin in 4 in Stem Cell Biology and Differentiation Research

Impact on Somatic Stem Cell Fate and Homeostasis

In adult tissues, β-catenin is essential for the maintenance and function of various somatic (or adult) stem cell populations. The Wnt/β-catenin pathway is a key regulator of the stem cell niche in tissues such as the intestine, skin, and hematopoietic system. nih.gov For example, in the intestinal crypts, Wnt signaling is critical for maintaining the proliferation and self-renewal of intestinal stem cells. nih.gov

The pathway also plays a significant role in the fate decisions of mesenchymal stem cells (MSCs). Activation of Wnt/β-catenin signaling is crucial for promoting the differentiation of MSCs into osteoblasts (bone-forming cells) while inhibiting their differentiation into adipocytes (fat cells). drpress.org This balance is vital for maintaining bone homeostasis.

Role in Directing Cellular Differentiation Pathways (e.g., neurogenesis, osteogenesis)

Beta-catenin signaling is a pivotal director of cell fate during differentiation into various lineages.

Neurogenesis: The role of β-catenin in neural development is complex and stage-specific. It is involved in the maintenance and proliferation of neural stem cells. mdpi.com Appropriate levels of β-catenin signaling are required for the proper expansion of the neural progenitor pool before differentiation into mature neurons. Dysregulation of this pathway can lead to abnormal brain development.

Osteogenesis: The Wnt/β-catenin pathway is a well-established positive regulator of bone formation. drpress.org It promotes the commitment of MSCs to the osteoblast lineage and enhances their differentiation. nih.govnih.gov Activating transcription factor 4 (ATF4) has been shown to promote β-catenin expression, thereby driving the osteoblastic differentiation of bone marrow MSCs. nih.gov However, the effects can be context-dependent. Some studies suggest that high levels of β-catenin signaling can, under certain inflammatory conditions or depending on material stiffness in tissue engineering contexts, limit or inhibit osteogenic differentiation. oup.comnih.govbiorxiv.orgmdpi.com This indicates that the precise level and context of β-catenin activity are critical for directing the desired cellular outcome.

Table 2: Research Findings on β-Catenin in Differentiation

| Differentiation Pathway | Cell Type | Role of β-Catenin/Wnt Signaling | Key Findings | Reference |

|---|---|---|---|---|

| Osteogenesis | Bone Marrow MSCs | Promoter | ATF4 promotes β-catenin expression, leading to osteoblastic differentiation. | nih.gov |

| Osteogenesis | Human MSCs | Inhibitor (context-dependent) | On stiffer regenerative materials, β-catenin activation can limit osteogenesis. | nih.gov |

| Osteogenesis | Human Periodontal Ligament Fibroblasts | Inhibitor | Wnt/β-catenin signaling inhibits osteogenic differentiation. | mdpi.com |

| Neurogenesis | Neural Stem Cells | Regulator | Important for the maintenance, growth, and proliferation of neural stem cells. | mdpi.com |

Preclinical Therapeutic Strategies and Combination Approaches Involving Beta Catenin in 4

Combination with Other Targeted Agents

The rationale for combining a β-catenin inhibitor with other targeted agents stems from the extensive crosstalk between the Wnt/β-catenin pathway and other critical signaling networks that drive tumorigenesis. jci.org Preclinical models have demonstrated that dual inhibition can lead to more profound and durable anti-tumor responses than single-agent treatment.

The Wnt/β-catenin pathway does not operate in isolation; it engages in a complex interplay with other major signaling cascades. Targeting these interconnected pathways simultaneously is a primary preclinical strategy.

PI3K/AKT Pathway: The PI3K/AKT pathway is frequently hyperactivated in cancer and promotes cell survival and proliferation. frontiersin.org There is a bidirectional relationship where PI3K/AKT signaling can lead to the phosphorylation and inactivation of GSK-3β, a key component of the β-catenin destruction complex, thus stabilizing β-catenin. frontiersin.orgresearchgate.net Conversely, β-catenin can influence PI3K/AKT activity. Preclinical studies combining PI3K inhibitors with Wnt/β-catenin inhibitors have been proposed to exploit this synergy, with the goal of simultaneously blocking two major pro-survival signals. researchgate.net In models of endocrine-resistant breast cancer, inhibiting both β-catenin and the PI3K/Akt/mTOR pathway has shown to reduce cell viability more effectively than single agents. plos.org

MAPK Pathway: The MAPK pathway, which includes RAS/RAF/MEK/ERK signaling, is another cornerstone of cancer cell proliferation. hubrecht.eu The interaction with Wnt/β-catenin is context-dependent, sometimes acting synergistically and other times antagonistically. hubrecht.eu In colorectal cancer, for instance, oncogenic KRAS/BRAF signaling can enhance the transcriptional activity of β-catenin. frontiersin.org This provides a strong basis for combining β-catenin inhibitors with MAPK pathway inhibitors like MEK or ERK inhibitors, a strategy that has shown synergistic efficacy in preclinical models of colorectal cancer and melanoma. researchgate.net

EGFR Pathway: The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon activation, can trigger both the MAPK and PI3K/AKT pathways. nih.gov EGFR signaling can also directly impact β-catenin by inducing its tyrosine phosphorylation, which can disrupt its interaction with cell adhesion complexes and increase its nuclear activity. nih.govwikipathways.org A bidirectional positive-feedback loop between Wnt/β-catenin and EGFR–ERK signaling has been identified as a driver of epithelial cell proliferation. biologists.com This crosstalk supports the preclinical evaluation of dual-targeting strategies involving EGFR inhibitors and β-catenin inhibitors. nih.govresearchgate.net

Hippo Pathway: The Hippo pathway is a key regulator of organ size and tissue homeostasis, and its dysregulation contributes to cancer. oup.com Its main effectors, YAP and TAZ, are transcriptional co-activators that are functionally intertwined with β-catenin. researchgate.net Depending on the cellular context, the Hippo pathway can either suppress or enhance Wnt/β-catenin signaling. researchgate.netbmbreports.org For example, cytoplasmic YAP/TAZ can be part of the β-catenin destruction complex, promoting its degradation, whereas nuclear YAP can cooperate with β-catenin to drive gene transcription. oup.comamegroups.org This complex relationship suggests that modulating the Hippo pathway could sensitize cancer cells to β-catenin inhibition.

Table 1: Preclinical Findings on Combining β-Catenin Pathway Inhibition with Modulators of Cross-Talking Pathways

| Inhibitor Combination | Cancer Model | Key Preclinical Finding | Reference |

|---|---|---|---|

| β-catenin inhibitor (ICG-001) + mTOR inhibitor (Rapamycin) | Tamoxifen-Resistant Breast Cancer Cells | Combination treatment showed greater reduction in cell viability compared to single-agent therapy. | plos.org |

| Wnt/β-catenin RNAi (DCR-BCAT) + MEK inhibitor (Trametinib) | Colorectal Cancer, Melanoma, HCC Xenografts | Synergistic tumor growth inhibition and improved survival in a liver metastasis model. | researchgate.net |

| CDK1 inhibitor (RO3306) (affects β-catenin) + Sorafenib (B1663141) (multi-kinase inhibitor) | Hepatocellular Carcinoma (HCC) PDX models | Combination treatment overcame sorafenib resistance and synergistically down-regulated CDK1, PDK1, and β-Catenin. | frontiersin.org |

| β-catenin inhibitor (ICG001) + Abiraterone (B193195) (androgen receptor pathway) | Castration-Resistant Prostate Cancer Cells | Co-treatment overcame therapeutic resistance by inhibiting markers of stemness and proliferation. | nih.gov |

A growing body of preclinical evidence reveals a critical link between Wnt/β-catenin signaling and the DNA damage response (DDR). nih.gov Active β-catenin signaling appears to enhance DNA repair capacity, suggesting that its inhibition could induce a state of repair deficiency. mdpi.comembopress.org

This concept is particularly relevant for combination with PARP (Poly (ADP-ribose) polymerase) inhibitors. PARP inhibitors are effective in cancers with pre-existing defects in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, through a mechanism known as synthetic lethality. embopress.org Preclinical research has shown that inhibiting Wnt/β-catenin signaling can downregulate the expression of key HR genes, including BRCA1, RAD51, and FANCD2. embopress.org This effectively creates a "BRCA-like" state of HR deficiency, sensitizing tumors that were previously HR-proficient to PARP inhibitors. mdpi.comembopress.org

Furthermore, activation of the Wnt/β-catenin pathway has been identified as a mechanism of resistance to PARP inhibitors. frontiersin.org Therefore, combining a β-catenin inhibitor like beta-catenin-IN-4 with a PARP inhibitor is a rational strategy being explored in preclinical settings to both potentiate the effects of PARP inhibition and overcome acquired resistance. mdpi.comfrontiersin.org Studies have shown that this combination can synergize to inhibit the growth of multiple Wnt-addicted cancers. mdpi.comembopress.org

Table 2: Preclinical Findings on Combining β-Catenin Pathway Inhibition with DNA Damage Response Modulators

| Inhibitor Combination | Cancer Model | Key Preclinical Finding | Reference |

|---|---|---|---|

| PORCN inhibitor (ETC-159) + PARP inhibitor (Olaparib) | Wnt-addicted Cancers | Synergistic anti-tumor activity; Wnt inhibition suppressed homologous recombination pathway genes, creating a "BRCA-like" state. | embopress.org |

| Wnt inhibitor (Pyrvinium Pamoate) + PARP inhibitor (Olaparib) | PARPi-resistant Ovarian Cancer Xenografts | Combination treatment decreased tumor size, indicating that Wnt inhibition can overcome PARP inhibitor resistance. | mdpi.com |

| PARP-1 inhibitor (PJ34) + Cisplatin (B142131) | Cervical Cancer Cells | PJ34 augmented cisplatin cytotoxicity and suppressed β-catenin signaling, suggesting a link between DNA repair and the Wnt pathway. | oncotarget.com |

Rational Design for Combination Therapies in Preclinical Settings

The development of effective combination therapies involving a β-catenin inhibitor requires a rational design approach grounded in robust preclinical evidence. jci.org This process moves beyond empirical testing to a hypothesis-driven framework based on the molecular underpinnings of a specific cancer.

A key element of this design is the identification of predictive biomarkers. For therapies involving β-catenin inhibition, tumors with hyperactivated Wnt signaling (a "Wnt-high" state), often due to mutations in genes like APC or CTNNB1 (which encodes β-catenin), are considered prime candidates. backtable.com Preclinical studies often use cancer cell lines or patient-derived xenograft (PDX) models with known mutation status to test the efficacy of these combinations in a relevant genetic context. frontiersin.org

The rational design process involves:

Identifying Mechanistic Synergy: Based on known pathway crosstalk, combinations are designed to block complementary escape routes or target converging nodes. For example, since Wnt activation can be a resistance mechanism to MAPK inhibitors, combining them is a rational approach to preempt or overcome resistance. researchgate.net

Evaluating in Relevant Models: The use of sophisticated preclinical models, such as PDX models, is crucial. These models better recapitulate the heterogeneity and biology of human tumors compared to traditional cell line xenografts, providing more reliable data on potential clinical efficacy. jci.orgfrontiersin.org

Assessing Pharmacodynamic Markers: Preclinical studies must confirm that the drugs are hitting their intended targets. This is achieved by measuring downstream markers of pathway activity (e.g., expression of β-catenin target genes like AXIN2 and c-Myc) in tumor tissue following treatment. embopress.orgoncotarget.com

This structured preclinical evaluation helps build a strong case for advancing a specific combination therapy, such as one involving this compound, into clinical trials. mdpi.comdovepress.com

Strategies for Overcoming Resistance to β-Catenin Pathway Inhibition in Preclinical Models

Just as β-catenin pathway activation can confer resistance to other drugs, cancer cells can also develop resistance to β-catenin inhibitors themselves. Preclinical strategies to overcome this resistance are an active area of investigation.

One primary mechanism of resistance to targeted therapies is the activation of alternative survival pathways. If a tumor becomes resistant to a β-catenin inhibitor, it may have upregulated a parallel pathway, such as PI3K/AKT or MAPK signaling. Therefore, a key strategy is to employ combination therapies from the outset or to add a second agent upon the development of resistance. Preclinical studies in T-cell acute lymphoblastic leukemia (T-ALL) have shown that β-catenin activity is crucial for cellular recovery after chemotherapy, and combining a β-catenin inhibitor with conventional chemotherapy can prevent this recovery and potential relapse. embopress.org

In castration-resistant prostate cancer models, resistance to the androgen receptor-targeting drug abiraterone is associated with the activation of Wnt/β-catenin signaling. nih.gov Co-treatment with the β-catenin inhibitor ICG001 was shown to overcome this resistance in preclinical models. nih.gov Similarly, in breast cancer, β-catenin signaling is implicated in resistance to endocrine therapy, and its inhibition can restore sensitivity. plos.org These findings highlight a recurring theme: inhibiting the β-catenin pathway is a powerful strategy to counteract resistance to a wide range of cancer therapies, including chemotherapy, targeted therapy, and immunotherapy. nih.govmdpi.com

Research Methodologies and Analytical Approaches for Beta Catenin in 4 Studies

Molecular Biology Techniques

Molecular biology techniques are fundamental to elucidating how beta-catenin-IN-4 modulates the intricate signaling pathways within a cell. These methods allow for the precise measurement of changes in gene and protein expression, as well as the interactions between key molecular players.

To understand the impact of this compound on cellular function, it is crucial to analyze its effects on gene expression. Techniques such as quantitative polymerase chain reaction (qPCR) and RNA sequencing (RNA-Seq) are employed to quantify the levels of specific messenger RNA (mRNA) transcripts. This provides insights into which genes are activated or suppressed by the compound, offering clues about the downstream cellular processes being affected.

Changes in gene expression are often followed by alterations in protein levels and their subcellular localization. Western blotting is a widely used technique to detect and quantify specific proteins in a sample, revealing whether this compound treatment leads to an increase or decrease in the abundance of target proteins.

Immunohistochemistry (IHC) and immunofluorescence (IF) are powerful imaging techniques that allow for the visualization of proteins within the context of tissues and cells, respectively. For instance, in studies of non-lobular invasive breast carcinomas with certain genetic alterations, immunohistochemistry has been used to assess the expression and localization of beta-catenin. nih.gov In some cases, a reduced or lost membranous expression of beta-catenin was observed. nih.gov These techniques can reveal whether this compound affects the localization of beta-catenin, such as its translocation from the cytoplasm to the nucleus, a key event in the activation of the Wnt/beta-catenin signaling pathway.

The function of beta-catenin is tightly regulated by its interactions with other proteins. Co-immunoprecipitation (Co-IP) is a technique used to identify the binding partners of a protein of interest. By treating cells with this compound and then performing Co-IP for beta-catenin, researchers can determine if the compound disrupts the formation of protein complexes that are critical for its activity.

Förster resonance energy transfer (FRET) is another sophisticated technique that can be used to study protein-protein interactions in living cells. FRET measures the transfer of energy between two fluorescently labeled proteins when they are in close proximity. This allows for the real-time monitoring of the association or dissociation of beta-catenin from its binding partners in the presence of this compound.

Reporter gene assays are a cornerstone for specifically measuring the transcriptional activity of the Wnt/beta-catenin pathway. The TOPFlash reporter system contains multiple TCF/LEF binding sites upstream of a luciferase reporter gene. When the Wnt pathway is active, the beta-catenin/TCF/LEF complex binds to these sites and drives the expression of luciferase, which can be quantified as a measure of pathway activation. Conversely, the FOPFlash reporter, which contains mutated TCF/LEF binding sites, is used as a negative control. By comparing the luciferase activity in cells treated with this compound to untreated cells, researchers can directly assess the compound's inhibitory effect on beta-catenin-mediated transcription.

Cell-Based Assays

Cell-based assays are essential for evaluating the physiological consequences of this compound treatment on cellular behavior. These assays provide critical information on the compound's potential as a therapeutic agent by examining its effects on cell growth, survival, and division.

Assays that measure cell proliferation, such as the MTT or BrdU incorporation assays, are used to determine the effect of this compound on the rate of cell growth. A reduction in proliferation in cancer cells treated with the compound would indicate its potential as an anti-cancer agent.

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. Assays such as Annexin V staining or caspase activity assays can be used to determine if this compound induces apoptosis in target cells. An increase in apoptosis is a desirable outcome for a potential cancer therapeutic.

Based on a comprehensive review of publicly available scientific literature, there is insufficient data to generate a detailed article on the chemical compound “this compound” that adheres to the specific research methodologies outlined in the user's request.

The compound, identified as a beta-catenin inhibitor, is available as a research chemical. However, there is a lack of published studies detailing its application in the following specific areas:

Computational and In Silico Approaches:Detailed computational studies, including molecular docking, molecular dynamics simulations, pharmacophore modeling, virtual screening, or Protein-Protein Interaction (PPI) network analysis specifically for this compound, are not present in the accessible research literature.

While general information exists about beta-catenin inhibitors and the research methodologies themselves, the direct link to "this compound" is missing. Consequently, it is not possible to provide the thorough, informative, and scientifically accurate content for each specified section and subsection as requested.

Future Research Directions and Challenges in Beta Catenin in 4 Research

Identifying Novel Targets and Mechanisms Beyond Canonical Wnt Signaling

Future research on novel β-catenin inhibitors, and potentially beta-catenin-IN-4, would need to explore its effects beyond the canonical Wnt signaling pathway. The β-catenin protein is a multifunctional molecule with roles in cell adhesion and interaction with a variety of other signaling pathways. A key challenge will be to determine if this compound modulates these non-canonical functions. Investigating its impact on the interaction of β-catenin with proteins outside of the TCF/LEF family of transcription factors could uncover novel therapeutic mechanisms.

Elucidating Context-Dependent Effects of β-Catenin-IN-4 in Different Cell Types and Diseases

The effects of modulating β-catenin activity are highly dependent on the cellular and disease context. A significant hurdle in the development of β-catenin inhibitors is understanding how their effects may vary between different types of cancer and even between different cells within the same tumor. Future studies on this compound would need to involve screening against a diverse panel of cell lines from various cancer types to identify specific contexts in which it may be most effective. This would help in understanding its potential therapeutic window and in which patient populations it might be most beneficial.

Developing Enhanced Preclinical Models for Pathway Inhibition Studies

The development of more sophisticated preclinical models is crucial for evaluating the efficacy and potential resistance mechanisms of β-catenin inhibitors. For a compound like this compound, this would involve moving beyond simple cell culture models to more complex systems such as patient-derived organoids and xenograft models in animals. These models can provide a more accurate representation of the tumor microenvironment and allow for a better prediction of clinical outcomes. A significant challenge will be to develop models that accurately recapitulate the specific genetic and epigenetic landscapes of tumors with aberrant β-catenin signaling.

Investigating Potential Biomarkers for Response to β-Catenin-IN-4 in Preclinical Models

A critical aspect of developing targeted therapies is the identification of biomarkers that can predict which patients are most likely to respond to treatment. For this compound, research would need to focus on identifying genetic, epigenetic, or protein-based markers that correlate with sensitivity to the compound in preclinical models. This could involve analyzing the mutational status of key genes in the Wnt/β-catenin pathway, such as APC or CTNNB1 (the gene encoding β-catenin), or examining the expression levels of specific downstream target genes of β-catenin. The ultimate goal would be to develop a companion diagnostic that could be used in a clinical setting to select patients for treatment with this compound.

Q & A

Q. What is the molecular mechanism by which beta-catenin-IN-4 modulates Wnt/β-catenin signaling pathways in colorectal cancer models?

this compound inhibits aberrant β-catenin activity, which is often triggered by APC mutations. APC loss leads to β-catenin accumulation, enabling its binding to T cell factor-4 (Tcf-4) and activation of oncogenic targets like c-MYC . This compound disrupts this interaction, as demonstrated via luciferase reporter assays measuring Tcf/LEF transcriptional activity and Western blotting to quantify nuclear β-catenin levels. Researchers should validate efficacy using cell lines with APC mutations (e.g., SW480) and include wild-type APC controls to confirm specificity .

Q. What are the standard in vitro assays for assessing this compound efficacy in cancer cell lines?

Key assays include:

- Cell viability assays (MTT/CellTiter-Glo) to determine IC50 values.

- Western blotting to measure β-catenin, c-MYC, and downstream targets (e.g., cyclin D1).

- Immunofluorescence to assess β-catenin subcellular localization.

- qRT-PCR to quantify Wnt target gene expression (e.g., AXIN2, survivin). Ensure replicates (≥3) and include controls for pathway activation (e.g., LiCl treatment) .

Q. How can researchers confirm target specificity of this compound in vivo?

Use transgenic mouse models with conditional APC knockout (e.g., Apc^min/+ mice) and compare tumor burden reduction to wild-type cohorts. Employ immunohistochemistry to validate β-catenin and c-MYC downregulation in treated tissues. Include dose-response studies and monitor off-target effects via RNA-seq or proteomic profiling .

Advanced Research Questions

Q. How should experimental designs account for context-dependent variations in this compound efficacy across cancer types?

this compound activity may vary due to:

- Genetic heterogeneity : Test in cell lines with differing APC/β-catenin mutation status (e.g., HCT116 vs. SW480).

- Microenvironmental factors : Use 3D organoid cultures or co-culture systems with stromal cells.

- Dose optimization : Perform pharmacokinetic studies to establish tissue-specific bioavailability. Document these variables in a table for cross-study comparison (see Table 1) .

Table 1: Key Variables Influencing this compound Efficacy

| Variable | Example Parameters | Impact on Efficacy |

|---|---|---|

| Cell line genotype | APC^−/− vs. APC^+/+ | Determines β-catenin dependency |

| Assay type | 2D monolayer vs. 3D organoid | Alters drug penetration |

| Co-treatment agents | Chemotherapy (e.g., 5-FU) | Synergistic/antagonistic effects |

Q. How should researchers address discrepancies in reported IC50 values for this compound across studies?

Contradictions may arise from:

- Assay conditions : Varying serum concentrations or incubation times. Standardize protocols per CLSI guidelines.

- Cell confluency : High density alters Wnt signaling activity. Maintain consistent seeding densities.

- Batch variability : Validate compound purity via HPLC and reference third-party vendors. Perform meta-analyses to identify confounding factors and report raw data with error margins .

Q. What statistical methods are appropriate for analyzing this compound dose-response data?

Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate IC50. For multi-group comparisons, apply ANOVA with post-hoc Tukey tests. Report confidence intervals and effect sizes (Cohen’s d). Tools like GraphPad Prism or R packages (drc, ggplot2) are recommended. Include power analyses to justify sample sizes .

Q. How can transcriptomic and proteomic datasets be integrated to elucidate this compound's off-target effects?

Combine RNA-seq and mass spectrometry data via pathway enrichment tools (DAVID, GSEA). Prioritize overlapping hits (e.g., MAPK/ERK pathways) and validate with CRISPR knockouts or siRNA. Public repositories like GEO or ProteomeXchange provide comparative datasets for secondary validation .

Methodological Best Practices

Q. What controls are essential for this compound experiments?

Q. How should researchers optimize this compound treatment durations for chronic toxicity studies?

Conduct time-course experiments (24–72 hours) to assess acute vs. chronic effects. Monitor apoptosis (Annexin V/PI staining) and senescence (β-galactosidase assay). For in vivo studies, use staggered dosing schedules and histopathological evaluations at multiple timepoints .

Q. What strategies improve reproducibility when testing this compound in preclinical models?

- Blinded analysis : Assign treatment groups randomly and analyze data without prior knowledge of conditions.

- Open protocols : Share detailed methods via platforms like Protocols.io .

- Data transparency : Deposit raw datasets in repositories (Figshare, Zenodo) with DOI links .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.